molecular formula C12H9FN4O2S B11193049 N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No.: B11193049
M. Wt: 292.29 g/mol
InChI Key: VERANJFHHOLZPQ-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group and the sulfonamide moiety in the structure of this compound contributes to its unique chemical properties and biological activities .

Preparation Methods

The synthesis of N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 4-fluoroaniline with a suitable triazolopyridine precursor under specific reaction conditions. One common method involves the use of sulfonylation reagents to introduce the sulfonamide group. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide, to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups in the molecule are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Properties

Molecular Formula

C12H9FN4O2S

Molecular Weight

292.29 g/mol

IUPAC Name

N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

InChI

InChI=1S/C12H9FN4O2S/c13-9-1-3-10(4-2-9)16-20(18,19)11-5-6-12-15-14-8-17(12)7-11/h1-8,16H

InChI Key

VERANJFHHOLZPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CN3C=NN=C3C=C2)F

Origin of Product

United States

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